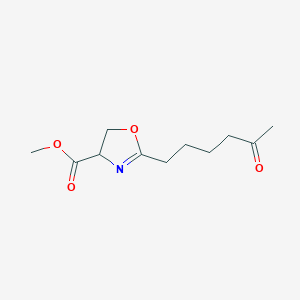
2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester
Cat. No. B8539411
M. Wt: 227.26 g/mol
InChI Key: LQNHEYROVLGQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08674111B2
Procedure details


In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), hexamethylenetetramine (1.45 g, 4.40 mmol) and DBU (1.54 mL, 10.20 mmol) were added to a stirred suspension of copper (II) bromide (2.28 g, 10.20 mmol) in deoxygenated dry CH2Cl2 (30 mL). After 20 min, a deoxygenated solution of 2-(5-oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester (931 mg, 4.10 mmol) in CH2Cl2 (11 mL) was added and the reaction mixture was stirred at rt for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between EA (50 mL), and 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH. The aq. layer was extracted with EA (50 mL) and the combined organic layers were washed with 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH followed by 10% citric acid (50 mL), sat. aq. NaHCO3 (50 mL) and brine (50 mL). The organic phase was dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:4 hept-EA) gave the title compound as a pale yellow oil. TLC: rf (1:4 hept-EA)=0.37. LC-MS-conditions 02: tR=0.78 min, [M+H]+=226.47.



Quantity
931 mg
Type
reactant
Reaction Step Two


Name
copper (II) bromide
Quantity
2.28 g
Type
catalyst
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
N#N.C1N2CN3CN(C2)CN1C3.C1CCN2C(=NCCC2)CC1.[CH3:24][O:25][C:26]([CH:28]1[CH2:32][O:31][C:30]([CH2:33][CH2:34][CH2:35][CH2:36][C:37](=[O:39])[CH3:38])=[N:29]1)=[O:27]>C(Cl)Cl.[Cu](Br)Br>[CH3:24][O:25][C:26]([C:28]1[N:29]=[C:30]([CH2:33][CH2:34][CH2:35][CH2:36][C:37](=[O:39])[CH3:38])[O:31][CH:32]=1)=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
1.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Two
|
Name
|
|
|
Quantity
|
931 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1N=C(OC1)CCCCC(C)=O
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
copper (II) bromide
|
|
Quantity
|
2.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Br)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at rt for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in deoxygenated dry CH2Cl2 (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EA (50 mL), and 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was extracted with EA (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by FC (1:4 hept-EA)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
